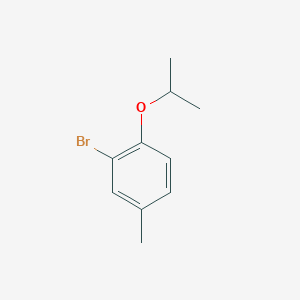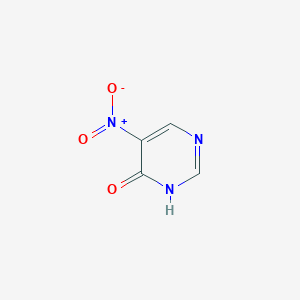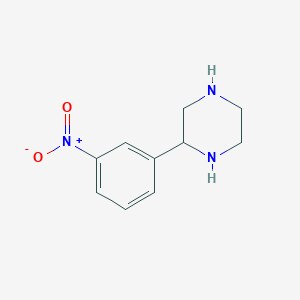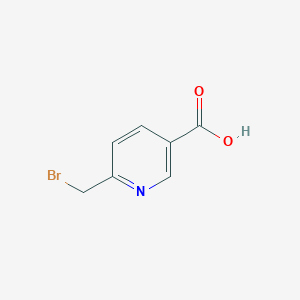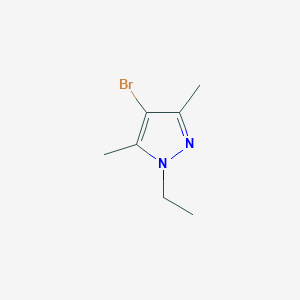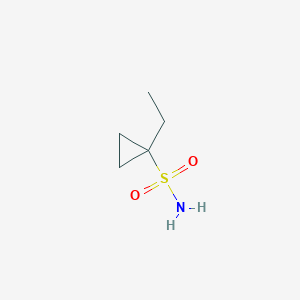
1-Ethylcyclopropane-1-sulfonamide
説明
1-Ethylcyclopropane-1-sulfonamide is a chemical compound that is part of a broader class of sulfonamides, which are known for their various applications in medicinal chemistry and as building blocks in organic synthesis. The compound features a sulfonamide group attached to a cyclopropane ring, which is further substituted with an ethyl group. This structure is of interest due to its potential utility in the synthesis of more complex molecules, including pharmaceuticals.
Synthesis Analysis
The synthesis of related cyclopropane-derived sulfonamides has been demonstrated in several studies. For instance, a concise asymmetric synthesis of a (1R,2S)-1-amino-2-vinylcyclopropane-carboxylic acid-derived sulfonamide was achieved with high enantiomeric excess, indicating the potential for creating chiral centers in such compounds . Additionally, the use of gold(I) catalysis has been employed for the intramolecular hydroamination and ring-opening of sulfonamide-substituted cyclopropylcarbinols, leading to the formation of isoxazolidine derivatives . Furthermore, AlCl3-promoted formal [2 + 3]-cycloaddition has been used to construct highly stereoselective indane derivatives from 1,1-cyclopropane diesters and N-benzylic sulfonamides .
Molecular Structure Analysis
The molecular structure of sulfonamide-substituted cyclopropanes can be complex, with the potential for stereocenters and regioselectivity in their formation. For example, the synthesis of sulfone-substituted cyclopropanes has been achieved with stereoselective control, and the structure of these products has been elucidated using X-ray crystallography . This highlights the importance of understanding the three-dimensional arrangement of atoms within these molecules, which can significantly influence their chemical reactivity and biological activity.
Chemical Reactions Analysis
Cyclopropane rings in sulfonamides can undergo various chemical reactions. The gold(I)-catalyzed intramolecular hydroamination and ring-opening mentioned earlier is an example of how these rings can be cleaved to form new structures. Additionally, the formal [2 + 3]-cycloaddition reaction and the [2 + 1] cycloaddition reactions demonstrate the versatility of cyclopropane rings in participating in cycloaddition reactions, which are fundamental in constructing complex cyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-ethylcyclopropane-1-sulfonamide and related compounds are influenced by their molecular structure. The presence of the sulfonamide group can affect the solubility, acidity, and overall reactivity of the molecule. For instance, the synthesis of substituted 1,1-dicyanocyclopropanes from sulfonium salts indicates that the cyclopropane ring can be a reactive site for nucleophilic addition . The reactivity of the precursor hydrazone towards various reagents to give heterocyclic compounds containing a sulfonamido moiety also suggests a wide range of chemical behaviors . These properties are crucial for the application of these compounds in medicinal chemistry and other fields.
科学的研究の応用
-
Synthetic approaches and applications of sulfonimidates
- Application : Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .
- Method : The synthesis of sulfonimidates focuses on their synthesis from sulfur (II), sulfur (IV) and sulfur (VI) reagents .
- Results : The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
-
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines
- Application : These compounds have found various applications in diverse fields such as pharmaceuticals, agrochemicals, polymers, and so forth .
- Method : Oxidative coupling of thiols and amines, two readily available low-cost commodity chemicals, has emerged as a highly useful method for synthesizing structurally diverse sulfenamides, sulfinamides, and sulfonamides in a single step .
- Results : This strategy does not require additional pre-functionalization and de-functionalization steps, it considerably streamlines synthetic routes and substantially reduces waste generation .
-
Sulfonamides in Medicinal Chemistry
- Application : Sulfonamides have a wide range of biological activities like antibacterial, antiviral, diuretic, hypo-glycemic, anticancer, anti-inflammatory and recently anti-covid-19 . Many drugs containing this functional group are clinically used for treating different diseases including hypertension, bacterial infections, parasitic infection, inflammatory reactions, some types of tumors, Alzheimer’s disease, several viral infections including corona virus and many other diseases .
- Method : The most typical method for the synthesis involves reaction between primary or secondary amines and sulfonyl chloride in presence of organic or inorganic bases .
- Results : Many lead compounds with sulfonamide functionality are also in clinical trial for the treatment of various medical conditions .
-
Sulfonimidates as Alkyl Transfer Reagents
- Application : Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols and phenols .
- Method : This application plays on the lability of sulfonimidates under acidic conditions .
- Results : This method provides a novel way to access poly (oxothiazene) polymers and thionylphosphazene monomers and polymers .
-
Sulfonamides in Environmental Microbiology
- Application : Sulfonamides are the oldest class of synthetic antibiotics still in use in clinical and veterinary settings. The intensive utilization of sulfonamides has been leading to the widespread contamination of the environment with these xenobiotic compounds .
- Method : Bacteria inhabiting a wide diversity of environmental compartments have been in contact with sulfonamides for almost 90 years. These bacteria have developed strategies to cope with these bacteriostatic agents, including mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides .
- Results : These mechanisms have implications on the ecosystems and dissemination of antibiotic resistance .
-
Sulfonamides in Various Medical Applications
- Application : Sulfonamide active compounds, which as antimicrobials act through the blockage of folic acid synthesis, have many other medical applications, namely as anti-diabetic, diuretic, anti-depressant, anti-inflammatory, anti-convulsant, anti-hypertension, and even herbicidal agents .
- Method : The most typical method for the synthesis involves reaction between primary or secondary amines and sulfonyl chloride in presence of organic or inorganic bases .
- Results : More than 150 sulfonamides, differing in their heterocyclic ring structure, have been applied in human and veterinary medicine as bacteriostatic drugs .
将来の方向性
特性
IUPAC Name |
1-ethylcyclopropane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-2-5(3-4-5)9(6,7)8/h2-4H2,1H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXMJRIZSBCDGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethylcyclopropane-1-sulfonamide | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

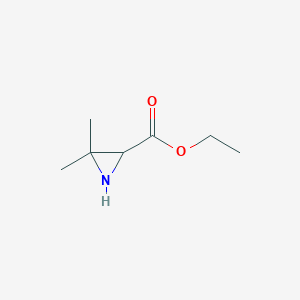

![5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide](/img/structure/B1342981.png)


